2-(Cyclohexen-1-yl)-2-phenylacetamide
Description
Structure
3D Structure
Properties
CAS No. |
6974-76-1 |
|---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)-2-phenylacetamide |
InChI |
InChI=1S/C14H17NO/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-9,13H,2,5-6,10H2,(H2,15,16) |
InChI Key |
HOVYGLDECOUQHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C(C2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Cyclohexen 1 Yl 2 Phenylacetamide and Analogues
Direct Amidation and Coupling Strategies for Phenylacetamides
Direct amidation represents a highly atom-economical approach to forming amide bonds, as it involves the condensation of a carboxylic acid and an amine with the sole byproduct being water. royalsocietypublishing.orgresearchgate.net This strategy avoids the use of stoichiometric activating agents, which generate significant chemical waste. ucl.ac.ukcatalyticamidation.info
The primary challenge in direct amidation is overcoming the formation of unreactive ammonium (B1175870) salts between the acidic carboxylic acid and the basic amine. mdpi.com Elevating reaction temperatures can circumvent this issue, but this is often unsuitable for sensitive or highly functionalized substrates. mdpi.com Consequently, the development of catalytic systems that facilitate amide bond formation under milder conditions has been a major focus of research. catalyticamidation.info
Boron-based catalysts, such as boronic acids, have proven effective in promoting direct amidation. nih.govgalchimia.com These catalysts are thought to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. nih.gov Another eco-friendly and efficient approach involves the use of transition metal catalysts. For instance, nickel(II) chloride (NiCl₂) has been successfully employed as a catalyst for the direct amidation of phenylacetic acid derivatives with various amines. royalsocietypublishing.orgresearchgate.netdoaj.org This method provides moderate to excellent yields and the catalyst can be recycled multiple times without a significant loss of activity. royalsocietypublishing.orgdoaj.org The reaction is sensitive to both steric and electronic effects of substituent groups on the phenyl ring of the acid. royalsocietypublishing.orgresearchgate.netdoaj.org
Below is a table summarizing the results of NiCl₂-catalyzed amidation between various substituted phenylacetic acids and benzylamine, demonstrating the influence of substituents on reaction yield.
| Phenylacetic Acid Derivative | Substituent | Yield (%) |
|---|---|---|
| Phenylacetic acid | -H | 99.2 |
| 4-Methylphenylacetic acid | 4-Me | 98.5 |
| 4-Methoxyphenylacetic acid | 4-MeO | 99.1 |
| 4-Chlorophenylacetic acid | 4-Cl | 90.3 |
| 4-Nitrophenylacetic acid | 4-NO₂ | 75.6 |
| 2-Chlorophenylacetic acid | 2-Cl | 65.2 |
Data sourced from Cheng et al. (2018). royalsocietypublishing.orgresearchgate.net
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. sphinxsai.comyoutube.com Unlike conventional heating where heat is transferred from the surface inward, microwave irradiation generates heat within the material by causing molecular oscillations, leading to rapid and uniform heating throughout the reaction mixture. sphinxsai.com This technique often results in dramatically shorter reaction times, higher yields, and cleaner reaction profiles compared to traditional methods. sphinxsai.comtandfonline.comnih.gov
The application of microwave irradiation has been shown to be advantageous in the synthesis of various phenylacetamide derivatives. tandfonline.com For example, the synthesis of N-(2-alkyl/aryl-4-phenyl-1H-imidazol-1-yl)-2-phenylacetamides demonstrated that microwave heating provided yields approximately 10% greater than classical heating, while significantly reducing the reaction time. tandfonline.com This enhanced efficiency is a key advantage, particularly in the rapid generation of compound libraries for screening purposes. sphinxsai.com
The following table compares the reaction times and yields for the synthesis of 2-arylazo-biphenyl-4-carboxamides from hydrazonals under conventional heating versus microwave irradiation, illustrating the efficiency of the latter.
| Entry | Solvent | Method | Time | Yield (%) Product 3a | Yield (%) Product 4a |
|---|---|---|---|---|---|
| 1 | Methanol | Thermal | 2 h | 50 | 40 |
| 2 | Methanol | Microwave | 3 min | 65 | 28 |
| 3 | 1,4-Dioxane | Thermal | 2 h | 60 | 36 |
| 4 | 1,4-Dioxane | Microwave | 3 min | 68 | 25 |
Data sourced from Shawali et al. (2017). nih.gov
Multicomponent Reaction (MCR) Approaches to Functionalized Phenylacetamides
Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials. mdpi.combohrium.com These reactions are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity and diversity, making them ideal for drug discovery and the synthesis of functionalized analogues. mdpi.combeilstein-journals.org
Among the most powerful MCRs are those based on the unique reactivity of isocyanides. beilstein-journals.orgmdpi.com The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) are cornerstone examples of isocyanide-based MCRs (IMCRs) that produce peptide-like structures. beilstein-journals.orgnih.gov
The Ugi reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. mdpi.com These components condense to form an α-acylamino amide. beilstein-journals.org The reaction proceeds through the formation of an imine from the amine and carbonyl compound, which is then attacked by the nucleophilic isocyanide. mdpi.com The resulting nitrilium intermediate is trapped by the carboxylic acid, and a subsequent intramolecular rearrangement (the Mumm rearrangement) yields the final bis-amide product. mdpi.com By varying the four starting components, a vast library of functionalized phenylacetamide analogues can be synthesized in a single step. For example, using phenylacetic acid as the carboxylic acid component would directly install the phenylacetamide scaffold into a more complex molecular architecture. beilstein-journals.orgmdpi.com
The principles of MCRs extend beyond isocyanide-based transformations and can incorporate a variety of novel condensation reactions to build complex molecular frameworks. These reactions often proceed through a cascade of intermediate steps, such as Knoevenagel or Aldol condensations, Michael additions, and subsequent cyclizations, to generate highly functionalized heterocyclic systems in one pot. mdpi.comnih.gov
For instance, a five-component synthesis of highly functionalized piperidine (B6355638) derivatives can be achieved using aromatic aldehydes, malononitrile, and dialkylmalonates with ammonium acetate. nih.gov The reaction sequence involves an initial Knoevenagel condensation, followed by a Michael addition, a Mannich-type condensation, and a final lactamization to form the 2-piperidinone ring, which contains an amide bond. nih.gov Similarly, the Doebner reaction, a method for synthesizing quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid, showcases a multicomponent approach to building complex amide-containing heterocycles. mdpi.com These strategies, while not directly yielding 2-(Cyclohexen-1-yl)-2-phenylacetamide, demonstrate the power of MCRs to create diverse and highly functionalized phenylacetamide analogues by embedding the core structure within more elaborate ring systems.
Stereoselective Synthesis of this compound Enantiomers
The synthesis of a specific enantiomer of a chiral molecule is a critical challenge in medicinal and materials chemistry, as different stereoisomers can have vastly different biological activities or physical properties. um.es this compound possesses a chiral center at the carbon atom bearing the cyclohexenyl, phenyl, and acetamide (B32628) groups. The stereoselective synthesis of its individual enantiomers requires precise control over the formation of this stereocenter.
General strategies for asymmetric synthesis can be broadly categorized into three main approaches: the use of a chiral substrate (chiral pool synthesis), the use of a chiral auxiliary, and the use of a chiral catalyst. iipseries.org
Chiral Substrate Control: This method involves starting with an enantiomerically pure reactant that directs the stereochemical outcome of a subsequent reaction. iipseries.org
Chiral Auxiliary Control: In this approach, an achiral substrate is covalently bonded to a chiral auxiliary. The auxiliary then directs the stereoselective formation of the desired chiral center. After the reaction, the auxiliary is cleaved from the product to yield the enantiomerically enriched molecule. iipseries.org
Asymmetric Catalysis: This is often the most efficient method, where a small amount of a chiral catalyst (such as a metal complex with a chiral ligand or an organocatalyst) is used to generate large quantities of an enantiomerically enriched product from an achiral substrate. iipseries.org
Enantioselective Catalysis in Phenylacetamide Synthesis
The creation of a single enantiomer of a chiral molecule is a primary objective in modern organic synthesis. mdpi.comyork.ac.uk For the synthesis of this compound, the key challenge lies in the stereoselective formation of the C-N bond or the α-carbon-carbonyl bond to control the configuration of the stereogenic center. Enantioselective catalysis, using chiral catalysts to favor the formation of one enantiomer over the other, is the most effective approach to this challenge. mdpi.comyoutube.com
Chiral catalysts can be metal complexes with chiral ligands or purely organic molecules (organocatalysts). scispace.comnih.gov These catalysts create a chiral environment around the reactants, which leads to a diastereomeric transition state, thereby lowering the activation energy for the formation of one enantiomer. msu.edu
One potential strategy involves the enzymatic resolution of a racemic mixture of phenylacetamide precursors. For instance, enzymes like penicillin G acylase have been used for the enantioselective synthesis of phenylacetamides through the condensation of a racemic amine with an acyl donor. nih.gov The enantioselectivity of such enzymatic reactions can be highly dependent on the choice of acyl donor and reaction conditions, with enantiomeric excess (ee) values sometimes exceeding 98%. nih.gov Another approach is the use of chiral metal catalysts, such as palladium complexes with chiral ligands, which have proven effective in various asymmetric C-C and C-N bond-forming reactions. mdpi.comresearchgate.net For example, a palladium-catalyzed asymmetric reaction could be envisioned to construct the chiral center with high enantioselectivity. researchgate.net
| Catalyst Type | Example Catalyst/System | Reaction Type | Potential Outcome | Reference |
|---|---|---|---|---|
| Biocatalyst | Immobilized Penicillin G Acylase | Kinetic Resolution/Condensation | High enantiomeric excess (>98% ee) | nih.gov |
| Metal Catalyst | Palladium Complex with Chiral Ligand (e.g., (S,S)-Trost Ligand) | Asymmetric Allylic Alkylation/Amination | Good enantioselectivity (up to 92% ee) | mdpi.com |
| Organocatalyst | Chiral Phosphoric Acids or Bifunctional Squaramides | Asymmetric Additions (e.g., Friedel-Crafts, Michael) | High yields and enantioselectivities | mdpi.comnih.gov |
Asymmetric Induction in Cyclohexenyl Derivatization
Asymmetric induction refers to the preferential formation of one diastereomer over another in a reaction, where the stereochemical outcome is influenced by a chiral center already present in the substrate, reagent, or catalyst. msu.edu In the context of this compound, if the α-carbon stereocenter is already established in an enantiomerically pure form, it can direct the stereochemistry of subsequent reactions on the cyclohexenyl ring.
Any reaction that creates a new stereogenic center on the cyclohexene (B86901) ring can proceed in a stereoselective fashion. msu.edu For example, electrophilic additions to the double bond of the cyclohexenyl moiety, such as epoxidation or dihydroxylation, would be subject to diastereoselective control. The chiral α-phenylacetamide group would sterically hinder one face of the cyclohexene ring, forcing the incoming reagent to attack from the less hindered face.
The Sharpless asymmetric epoxidation is a well-known method that uses a chiral catalyst to achieve high enantioselectivity in the epoxidation of allylic alcohols. youtube.com While the cyclohexenyl group in the target molecule is not an allylic alcohol, similar principles of catalyst-controlled facial selectivity could be applied using other advanced catalytic systems for the asymmetric functionalization of non-activated alkenes. acs.org Iridium-catalyzed hydrogen borrowing reactions, for example, have been used for the stereoselective synthesis of functionalized cyclohexanes from diols, demonstrating high levels of control over relative stereochemistry. acs.org Such strategies could be adapted to create multiple stereocenters on the cyclohexene ring with high diastereoselectivity. nih.gov
| Reaction Type | Controlling Element | Description | Expected Outcome | Reference |
|---|---|---|---|---|
| Epoxidation/Dihydroxylation | Substrate Control (Existing Stereocenter) | The chiral center at the α-carbon directs the approach of the reagent to one face of the double bond. | Formation of a major diastereomer. | msu.edu |
| Catalytic Asymmetric Hydrogenation | Chiral Catalyst (e.g., Rh- or Ir-based) | A chiral catalyst coordinates to the double bond and delivers hydrogen from a specific face. | Enantiomerically enriched saturated ring. | york.ac.uk |
| Annulation Reactions | Iridium-Catalyzed Hydrogen Borrowing | A catalytic cycle creates new stereocenters with high levels of stereocontrol. | Multisubstituted cyclic products with high diastereoselectivity. | acs.org |
Derivatization Strategies for the Cyclohexenyl Moiety
The cyclohexenyl moiety offers a versatile platform for structural modification, allowing for the synthesis of a wide range of analogues with potentially diverse properties. Derivatization can be achieved through functionalization of the existing ring or by using the ring as a component in cycloaddition reactions.
Functionalization of the Cyclohexene Ring
The double bond in the cyclohexene ring is the primary site for functionalization. It can undergo a variety of addition reactions, including hydrogenation, halogenation, epoxidation, and dihydroxylation. youtube.com These reactions can introduce new functional groups and up to two new stereocenters, further increasing the molecular complexity. acs.org For instance, catalytic hydrogenation can saturate the ring to produce the corresponding 2-cyclohexyl-2-phenylacetamide (B2783281) derivative.
Manganese-based complexes have been shown to promote the functionalization of cyclohexane, for example, into chlorocyclohexane (B146310) in the presence of an oxidant like trichloroisocyanuric acid (TCCA). mdpi.com Similar strategies could be adapted for the cyclohexene ring. Furthermore, ring-opening polymerization (ROP) of cyclohexene oxide, a derivative accessible from cyclohexene, can be catalyzed by metal complexes to form poly(cyclohexene oxide), demonstrating the reactivity of the ring system towards more complex transformations. nih.gov
Cycloaddition Reactions Involving the Cyclohexenyl Unit
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. fiveable.meacs.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example where a conjugated diene reacts with a dienophile (an alkene) to form a six-membered ring. wikipedia.orglibretexts.org In this context, the cyclohexenyl double bond in this compound can act as a dienophile, reacting with various dienes to construct new bicyclic or polycyclic systems.
Total Synthesis and Semisynthesis Approaches for Complex Analogues
The construction of complex analogues based on the this compound scaffold can be approached through total synthesis or semisynthesis. Total synthesis involves building the molecule from simple, commercially available starting materials, lkouniv.ac.in while semisynthesis involves modifying a readily available, often naturally occurring, complex molecule.
A hypothetical total synthesis could start with the construction of the substituted cyclohexene ring via a Diels-Alder reaction between a suitable diene and dienophile. rdd.edu.iqnih.gov For example, an enantiospecific Diels-Alder reaction could be used to set the initial stereochemistry of the ring. nih.gov Subsequently, the phenylacetamide moiety could be introduced. One possible route is the conversion of a functional group on the ring (e.g., a carboxylic acid) into the desired side chain through standard transformations like amidation.
Alternatively, a convergent approach could be employed where the cyclohexenyl and phenylacetyl moieties are synthesized separately and then coupled. For instance, a chiral phenylacetic acid derivative could be coupled with a chiral cyclohexenyl amine or alcohol. Organocatalytic cascade reactions represent another powerful strategy, allowing for the one-pot synthesis of highly functionalized cyclohexanes with multiple stereocenters from simple acyclic precursors. nih.gov These methods offer high efficiency by avoiding the isolation of intermediates and reducing waste. scispace.com The development of such synthetic routes is crucial for accessing complex, sp3-rich scaffolds that are valuable in various fields of chemical research. monash.edu
Mechanistic Investigations of Reactions Involving 2 Cyclohexen 1 Yl 2 Phenylacetamide Derivatives
Reaction Pathway Elucidation using Spectroscopic and Computational Techniques
The elucidation of reaction pathways for derivatives of 2-(cyclohexen-1-yl)-2-phenylacetamide often involves a synergistic approach combining spectroscopic analysis and computational modeling. These techniques provide a detailed picture of the transformation from reactants to products, highlighting the energetic landscape and the structures of transient species.
Computational chemistry, particularly density functional theory (DFT), plays a pivotal role in mapping the potential energy surfaces of reactions involving phenylacetamide derivatives. nih.gov Such studies allow for the identification and characterization of transition states, which are critical for understanding reaction rates and selectivity. For instance, in related amide formation reactions, computational models can predict the energy barriers for different mechanistic proposals, thereby identifying the most plausible pathway. nih.gov Kinetic studies, often employing techniques like stopped-flow spectroscopy, can experimentally determine reaction rates under various conditions, providing data that can be used to validate and refine computational models. nih.gov
Table 1: Hypothetical Kinetic Data for a Reaction of a this compound Derivative
| Reactant Concentration (mol/L) | Catalyst Concentration (mol/L) | Temperature (°C) | Initial Rate (mol/L·s) |
|---|---|---|---|
| 0.1 | 0.01 | 25 | 1.5 x 10-4 |
| 0.2 | 0.01 | 25 | 3.0 x 10-4 |
| 0.1 | 0.02 | 25 | 2.9 x 10-4 |
| 0.1 | 0.01 | 40 | 4.2 x 10-4 |
This table presents hypothetical data to illustrate the type of information gathered from kinetic studies.
The formation of the amide bond is a cornerstone of organic synthesis. In the context of this compound derivatives, this typically involves the activation of a carboxylic acid precursor. The reaction mechanism often proceeds through reactive intermediates. For example, the use of coupling reagents can lead to the formation of O-acylisourea or active ester intermediates, which are then susceptible to nucleophilic attack by an amine. researchgate.netsci-hub.seorganic-chemistry.org Thioesters have also been identified as stable and isolable intermediates in some modern amide bond formation strategies, offering a degree of control over the reaction. nih.govnih.gov The nature of these intermediates can significantly influence the reaction's efficiency and the potential for side reactions. researchgate.net
Cyclization Reactions of Phenylacetamide Scaffolds
The presence of the cyclohexenyl and phenyl groups in the this compound scaffold provides opportunities for various cyclization reactions, leading to the formation of complex polycyclic structures. These transformations can be initiated by light or mediated by chemical reagents.
Photoinduced cyclization reactions offer a powerful tool for the construction of intricate molecular architectures under mild conditions. In a study on related 2-azido-N-phenylacetamides, visible light, in conjunction with N-bromosuccinimide, was shown to mediate the cyclization to form spiro[cyclohexene-1,2′-imidazol]-4′-ones. acs.orgnih.gov The regioselectivity of this reaction was found to be dependent on the electronic nature of the substituents on the phenyl ring. nih.gov Electron-donating groups favored the formation of the spirocyclic product, highlighting the subtle electronic effects that can govern reaction pathways in these systems. nih.gov Metal- and additive-free photoredox cyclization of N-arylacrylamides has also been demonstrated to produce dihydroquinolinones, suggesting the potential for similar transformations in the subject compound. organic-chemistry.org
The strategic placement of functional groups within derivatives of this compound can enable intramolecular transformations to generate fused heterocyclic systems. nih.gov For instance, intramolecular acyl transfer reactions in heteroaryl ketones have been shown to be a viable strategy for the synthesis of N-fused heterocycles, a transformation driven by aromatization. nih.gov While not directly demonstrated on the target molecule, this principle could be applied to its derivatives. Stereoselective intramolecular [2+2] trapping of 1,2-cyclohexadienes, generated from precursors with a similar cyclohexene (B86901) motif, can lead to the formation of rigid, angularly fused tricyclic scaffolds. researchgate.net
C-H Functionalization Strategies and Mechanistic Pathways
Direct C-H functionalization has emerged as a highly atom- and step-economical approach to the synthesis and modification of organic molecules. nih.gov Applying these strategies to the this compound scaffold could allow for the late-stage introduction of functional groups, providing access to a diverse range of derivatives.
The mechanisms of C-H activation are varied and can include oxidative addition, σ-bond metathesis, and concerted metalation-deprotonation pathways. mdpi.comyoutube.com In "guided" C-H functionalization, a directing group is used to position a metal catalyst in close proximity to a specific C-H bond, thereby ensuring high regioselectivity. nih.gov For a molecule like this compound, the amide functionality itself could potentially act as a directing group. "Innate" C-H functionalization, on the other hand, relies on the inherent reactivity of certain C-H bonds within the molecule. nih.gov
Mechanistic studies of C-H activation often involve a combination of experimental techniques, such as kinetic isotope effect measurements, and computational modeling to elucidate the nature of the C-H bond cleavage step and the subsequent bond-forming events. frontiersin.orgresearchgate.net The choice of catalyst, oxidant, and reaction conditions can significantly influence the reaction pathway and the resulting products. mdpi.com
Table 2: Common Mechanistic Pathways in C-H Functionalization
| Mechanistic Pathway | Description | Key Intermediates |
|---|---|---|
| Oxidative Addition | Direct insertion of a low-valent metal center into a C-H bond. | Metal-hydride species |
| Concerted Metalation-Deprotonation (CMD) | Simultaneous C-H bond cleavage and metal-carbon bond formation, often assisted by a base. | Cyclometalated intermediate |
| σ-Bond Metathesis | A four-centered transition state involving the metal, a ligand, the carbon, and the hydrogen. | - |
| Friedel-Crafts-type Electrophilic Aromatic Substitution | Activation of an aromatic C-H bond by an electrophilic species. | Wheland intermediate |
Enzymatic Transformations and Biocatalysis Mechanisms
While specific research on the enzymatic transformations of this compound is not extensively documented in publicly available literature, the structural motifs of the molecule—a cyclohexene ring and a phenylacetamide moiety—suggest potential biocatalytic pathways based on known enzymatic reactions with analogous substrates. Mechanistic investigations into related compounds indicate that enzymes, particularly hydrolases and oxidoreductases, could catalyze transformations at the amide bond or the carbon-carbon double bond.
The primary potential enzymatic reactions for this compound and its derivatives would likely involve the hydrolysis of the amide linkage or the epoxidation of the cyclohexene double bond.
A plausible biocatalytic transformation for derivatives of this compound is the chemoenzymatic epoxidation of the cyclohexene ring. This reaction is often mediated by lipases, which catalyze the formation of a peroxy acid in situ from a carboxylic acid and hydrogen peroxide. tandfonline.comtandfonline.comnih.gov The generated peroxy acid then acts as the oxidizing agent to epoxidize the alkene. nih.gov
The proposed mechanism for lipase-mediated epoxidation involves two key stages:
Perhydrolysis: The lipase (B570770) catalyzes the reaction between a carboxylic acid (such as octanoic or phenylacetic acid) and hydrogen peroxide to form the corresponding peroxy acid. tandfonline.comnih.gov
Epoxidation: The peroxy acid, formed in situ, then oxidizes the double bond of the cyclohexene ring to yield the corresponding epoxide. nih.gov
This chemoenzymatic approach is advantageous as it operates under mild conditions and can offer high selectivity. tandfonline.com The choice of lipase and reaction conditions, such as solvent and temperature, can significantly influence the efficiency of the epoxidation. tandfonline.comtandfonline.com For instance, studies on the epoxidation of cyclohexene have demonstrated high conversions using Candida antarctica lipase B (CALB). tandfonline.comtandfonline.com
| Lipase Source | Acyl Donor | Solvent System | Conversion (%) |
|---|---|---|---|
| Candida antarctica lipase B (CALB) | Octanoic Acid | Toluene/Water | >99 |
| Rhizopus oryzae lipase (ROL) | Octanoic Acid | Toluene/Water | 84 |
| Pseudomonas sp. lipase (PSL) | Octanoic Acid | Toluene/Water | 53 |
| Candida antarctica lipase B (Novozym 435) | Phenylacetic Acid | Chloroform | 75 |
Another potential enzymatic transformation is the hydrolysis of the amide bond in the 2-phenylacetamide (B93265) moiety. Hydrolases, such as amidases or specific lipases, are known to catalyze the cleavage of amide bonds. This reaction would yield 2-(cyclohexen-1-yl)-2-phenylacetic acid and ammonia. The enzymatic hydrolysis of amides is a well-established process in biotechnology, for instance, in the production of 6-aminopenicillanic acid from penicillin G, which contains a phenylacetyl group. This reaction is catalyzed by penicillin acylase. The mechanism typically involves the formation of an acyl-enzyme intermediate, which is subsequently hydrolyzed.
The enantioselectivity of enzymes could also be exploited for the kinetic resolution of racemic mixtures of this compound derivatives. A stereoselective enzyme could preferentially catalyze the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer from the product. This is a common strategy for the production of enantiomerically pure compounds.
Furthermore, peroxidases could also be employed for the epoxidation of the cyclohexene ring, offering an alternative to lipase-mediated systems. nih.gov These enzymes can be immobilized on various supports to enhance their stability and reusability. nih.gov
Structure Activity Relationship Sar Studies on 2 Cyclohexen 1 Yl 2 Phenylacetamide Analogues
Systematic Modifications of the Phenylacetamide Core
The phenylacetamide core is a well-established pharmacophore in many centrally active compounds. Modifications to this core, including the phenyl ring, the amide nitrogen, and the linking chain, have profound effects on the anticonvulsant profile of these molecules.
Research into related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has shown that the nature and position of substituents on the anilide (phenyl) moiety are critical for anticonvulsant activity. For instance, the presence of a 3-(trifluoromethyl) group on the anilide ring generally confers higher anticonvulsant protection in the maximal electroshock (MES) seizure model compared to 3-chloro analogues, many of which are inactive. nih.gov This highlights the importance of electron-withdrawing groups at the meta position for this class of compounds.
Furthermore, studies on other phenylacetamide derivatives have indicated that the incorporation of fluorine atoms can be essential for anticonvulsant activity. nih.gov This is often attributed to the increased metabolic stability of the C-F bond, which can reduce cytochrome P450 oxidative metabolism. nih.gov
Table 1: Effect of Phenyl Ring Substituents on Anticonvulsant Activity in a Series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives
| Compound ID | Phenyl Ring Substituent | Anticonvulsant Activity (MES test) |
| 12 | 3-Cl | Active at 100 mg/kg (0.5h) |
| 13 | 3-Cl | Active at 100 mg/kg (0.5h) and 300 mg/kg (4h) |
| 14-24 (general) | 3-CF3 | Generally more potent than 3-Cl analogues |
| 19 | 3-CF3 | High activity at 300 mg/kg (0.5h) and 100 mg/kg (4h) |
Data synthesized from a study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which are structurally related to the topic compound. nih.gov
The linker connecting the phenyl ring and the amide group plays a crucial role in defining the spatial orientation of these key pharmacophoric features. While specific studies on linker variations for 2-(cyclohexen-1-yl)-2-phenylacetamide are not extensively detailed in the available literature, research on analogous anticonvulsant compounds provides valuable insights.
For example, in a series of 4-alkyl-5-aryl-1,2,4-triazole-3-thione derivatives, the elongation of an aliphatic linker between an s-triazole and a 3-chlorophenyl group did not consistently improve affinity for voltage-gated sodium channels (VGSCs) in vitro, contrary to in silico predictions. mdpi.com This suggests a complex relationship between linker length and target interaction, where an optimal length is required for effective binding. mdpi.com
In another study on hybrid (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides, the introduction of an additional aromatic moiety, which can be considered a significant alteration of the linker region, was hypothesized to increase lipophilicity and enhance blood-brain barrier penetration, potentially leading to more potent activity. semanticscholar.org This highlights that both the length and the nature of the linker are important considerations in SAR studies.
Impact of Cyclohexenyl Moiety Alterations on Activity
The cyclohexenyl group in this compound serves as a crucial lipophilic moiety, which is a common feature in many anticonvulsant drugs, facilitating their entry into the central nervous system.
The presence of a chiral center at the carbon atom connecting the phenyl and cyclohexenyl rings to the acetamide (B32628) group implies that the stereochemistry of this compound can significantly influence its biological activity. Although specific enantiomeric resolution and evaluation for this compound are not detailed in the provided context, it is a well-established principle in medicinal chemistry that enantiomers can exhibit different pharmacological and toxicological profiles. For instance, in a related series of compounds, the inversion of the absolute configuration at a chiral center within a phenylacetamide linker was found to decrease or abolish anticonvulsant activity. mdpi.com This underscores the importance of a specific three-dimensional arrangement of substituents for effective interaction with the biological target.
The conformational flexibility of the cyclohexenyl ring and its orientation relative to the phenylacetamide core are critical for biological activity. The molecule must adopt a specific low-energy conformation to bind effectively to its target receptor or enzyme. Computational studies, such as conformational analysis, are often employed to predict the preferred spatial arrangement of such molecules. researchgate.net These studies can help in understanding how structural modifications influence the conformational landscape and, consequently, the biological activity. The double bond in the cyclohexenyl ring imposes a degree of rigidity, which might be favorable for pre-organizing the molecule into a bioactive conformation.
Correlation between Structural Features and Biological Interactions (in vitro focus)
The anticonvulsant activity of phenylacetamide derivatives is often associated with their ability to modulate the function of ion channels, particularly voltage-gated sodium channels (VGSCs). In vitro studies are crucial for elucidating these molecular mechanisms.
For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the most potent compound was found to be a moderate binder to the neuronal voltage-sensitive sodium channels (site 2). nih.gov This suggests that direct interaction with this ion channel is a plausible mechanism of action for this class of compounds.
Furthermore, studies on other hybrid anticonvulsants have identified interactions with both sodium and calcium channels. mdpi.com The specific structural features that govern the selectivity and affinity for these channels are a key focus of SAR studies. For example, the presence and nature of substituents on the phenyl ring can influence the electronic properties of the molecule, which in turn can affect its binding affinity to the ion channel protein.
Table 2: Summary of Structure-Activity Relationships for Phenylacetamide Analogues
| Structural Moiety | Modification | General Effect on Anticonvulsant Activity |
| Phenyl Ring | Introduction of electron-withdrawing groups (e.g., 3-CF3) | Generally increases activity nih.gov |
| Introduction of halogens (e.g., F) | Can be essential for activity and improve metabolic stability nih.gov | |
| Amide Nitrogen | N-substitution | Modulates overall electronic and steric properties |
| Linker | Elongation or rigidification | Optimal length and nature are crucial for target interaction mdpi.comsemanticscholar.org |
| Cyclohexenyl Moiety | Stereochemistry | Specific enantiomers may exhibit higher potency mdpi.com |
| Conformational restriction | May pre-organize the molecule for optimal binding |
This table provides a generalized summary based on findings from structurally related phenylacetamide anticonvulsants.
Ligand-Target Interactions via Computational Docking
No computational docking studies for this compound or its direct analogues have been reported in the scientific literature. Such studies are crucial for predicting the binding affinity and mode of interaction between a ligand and a biological target at the molecular level. The absence of this data means that there are currently no models to illustrate the potential binding poses, key interacting amino acid residues, or the energetic favorability of any such interactions for this compound.
Mechanistic Insights from in vitro Biological Assays (e.g., enzyme inhibition, cellular activity)
Similarly, there is no published data from in vitro biological assays for this compound or its analogues. This includes a lack of information on its potential effects on specific enzymes (enzyme inhibition assays) or its activity in cell-based models (cellular activity assays). Therefore, no mechanistic insights into its potential biological effects can be provided.
Due to the lack of available research, data tables detailing research findings on ligand-target interactions and in vitro biological assay results for this compound and its analogues cannot be generated.
Computational Chemistry Studies of 2 Cyclohexen 1 Yl 2 Phenylacetamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which a wide range of properties, including molecular energy, geometry, and reactivity, can be derived. For 2-(Cyclohexen-1-yl)-2-phenylacetamide, these calculations can predict its most stable three-dimensional shape, the distribution of electron density, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are crucial for assessing its chemical reactivity. jmcs.org.mx
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. nih.gov This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like this compound. nih.govesisresearch.org
A primary application of DFT is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the arrangement with the minimum energy, corresponding to its most stable conformation. researchgate.netresearchgate.net By performing these calculations, key structural parameters such as bond lengths, bond angles, and dihedral angles for the ground state of this compound can be determined. nih.gov Furthermore, DFT can be used to map the potential energy surface, identifying transition states and energy barriers for conformational changes, which is essential for understanding the molecule's flexibility and dynamics. rug.nl The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) is critical for obtaining reliable results that correlate well with experimental data. nih.gov
Table 1: Hypothetical Optimized Geometric Parameters for this compound Calculated using DFT (B3LYP/6-311G(d,p))
| Parameter | Atoms Involved | Calculated Value |
| Bond Lengths | ||
| C=O | Carbonyl C - Carbonyl O | 1.23 Å |
| C-N | Carbonyl C - Amide N | 1.35 Å |
| C-C (phenyl) | Phenyl C1 - Phenyl C2 | 1.39 Å |
| C=C (cyclohexene) | Cyclohexene (B86901) C1 - C2 | 1.34 Å |
| C-C | Phenyl C - Alpha C | 1.52 Å |
| C-C | Cyclohexene C - Alpha C | 1.51 Å |
| Bond Angles | ||
| O=C-N | Carbonyl O - Carbonyl C - Amide N | 122.5° |
| C-C-N | Phenyl C - Alpha C - Amide N | 110.8° |
| C=C-C | Cyclohexene C1 - C2 - C3 | 123.1° |
| Dihedral Angles | ||
| Phenyl-Alpha C | C2(ph)-C1(ph)-Alpha C-N | -75.4° |
| Cyclohexene-Alpha C | C2(cy)-C1(cy)-Alpha C-N | 165.2° |
Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation. It is not based on published experimental or computational results for this specific molecule.
Natural Bond Orbital (NBO) analysis is a computational method used to study bonding and orbital interactions within a molecule. chemmethod.com It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized orbitals that correspond to the familiar chemical concepts of chemical bonds, lone pairs, and anti-bonding orbitals.
For this compound, NBO analysis can provide a detailed picture of its electronic structure. It allows for the quantification of charge distribution on each atom (NBO charges), providing insight into the molecule's polarity and potential sites for electrostatic interactions. A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. chemmethod.com This reveals the extent of electron delocalization from filled "donor" orbitals (like lone pairs or bonding orbitals) to empty "acceptor" orbitals (typically anti-bonding orbitals). These interactions, particularly hyperconjugation, are crucial for understanding molecular stability and the nature of intramolecular bonding. chemrxiv.org
Table 2: Hypothetical NBO Analysis of Key Donor-Acceptor Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (O) | π(C-N) | 28.5 |
| LP (N) | π(C=O) | 45.2 |
| π (C=C) phenyl | π* (C=C) phenyl | 20.1 |
| π (C=C) cyclohexene | σ* (C-C) | 5.3 |
| σ (C-H) | σ* (C-N) | 2.8 |
Note: The data in this table is illustrative, representing the type of information generated from an NBO analysis. The values are hypothetical and not derived from specific studies on this molecule.
Molecular Dynamics Simulations for Conformational Analysis and Stability
While quantum mechanics provides a static picture of a molecule's most stable state, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and stability. nih.gov
For this compound, MD simulations can explore the molecule's accessible conformations by simulating its atomic motions over a period of time, typically nanoseconds to microseconds. nih.gov This is particularly important for understanding the flexibility of the cyclohexene ring, which can adopt different conformations like the half-chair, and the rotational freedom around the single bonds connecting the phenyl and cyclohexenyl rings to the central acetamide (B32628) core. The simulation can reveal the most populated conformational states, the transitions between them, and their relative energies, providing a comprehensive understanding of the molecule's conformational landscape.
Table 3: Hypothetical Results from a Molecular Dynamics Simulation of this compound
| Conformational State | Dihedral Angle (Phenyl-Cα-Cβ-Cyclohexenyl) | Relative Energy (kcal/mol) | Population (%) |
| Conformer A | -65° | 0.00 | 65 |
| Conformer B | 175° | 1.25 | 25 |
| Conformer C | 80° | 2.50 | 10 |
Note: This table presents hypothetical data that could be obtained from an MD simulation to illustrate the relative stability and populations of different conformers. The values are not based on actual simulation results for this compound.
In Silico Prediction of Reaction Outcomes and Selectivity
Computational methods can be employed to predict the outcomes and selectivity of chemical reactions, providing valuable guidance for synthetic chemistry. By calculating the energy profiles of different reaction pathways, it is possible to determine the most likely products and the conditions that might favor their formation.
For this compound, in silico predictions could be used to explore its reactivity. For example, the susceptibility of the cyclohexene double bond to electrophilic addition could be assessed by modeling the reaction with various electrophiles. DFT calculations can be used to locate the transition states for different potential reaction pathways (e.g., oxidation, reduction, or addition reactions) and calculate their activation energies. The pathway with the lowest activation energy would be predicted as the most favorable. This approach can help in understanding the regioselectivity and stereoselectivity of reactions involving the molecule.
Table 4: Hypothetical In Silico Prediction for the Epoxidation of this compound
| Reaction Pathway | Reagent | Activation Energy (kcal/mol) | Predicted Product |
| Epoxidation (syn-attack) | m-CPBA | 15.2 | syn-epoxide |
| Epoxidation (anti-attack) | m-CPBA | 18.5 | anti-epoxide |
| Dihydroxylation (syn) | OsO₄ | 12.8 | syn-diol |
| Dihydroxylation (anti) | H₂O₂/HCOOH | 20.1 | anti-diol |
Note: The data presented is for illustrative purposes to show how computational chemistry can be used to predict reaction outcomes. These are not experimentally verified results for this specific reaction.
Ligand-Protein Docking and Molecular Modeling for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). apeejay.edu It is a crucial tool in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate with its biological target. nih.gov
In the context of this compound, molecular docking could be used to screen for potential protein targets and to understand the molecular basis of its activity if a target is known. nih.gov The docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's binding site and uses a scoring function to estimate the binding affinity for each pose. openmedicinalchemistryjournal.comuq.edu.au The results can identify the most likely binding mode and highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. researchgate.net This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent analogs. nih.gov
Table 5: Hypothetical Ligand-Protein Docking Results for this compound with a Putative Protein Target
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| 1 | -8.5 | Tyr 82, Phe 210 | π-π stacking (phenyl ring) |
| Gln 120 | Hydrogen bond (amide C=O) | ||
| Leu 78, Val 105 | Hydrophobic (cyclohexene ring) | ||
| 2 | -7.9 | Trp 150 | π-π stacking (phenyl ring) |
| Asn 122 | Hydrogen bond (amide N-H) | ||
| Ile 85, Met 108 | Hydrophobic (cyclohexene ring) |
Note: This table provides a hypothetical example of docking results to illustrate the type of data generated. The protein target and interaction details are purely illustrative.
Analytical Methodologies for this compound Remain Uncharacterized in Publicly Available Scientific Literature
A comprehensive review of scientific databases and scholarly articles has revealed a significant gap in the chemical literature regarding the analytical characterization of the compound This compound . Despite the well-established nature of the analytical techniques outlined for its study—including chromatographic and spectroscopic methods—no specific experimental data or validated methodologies for this particular compound appear to be publicly available.
The requested article, focusing on the development and validation of analytical methodologies for this compound, necessitates detailed research findings and data tables for techniques such as High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). However, searches for peer-reviewed studies, chemical repositories, and spectral databases have not yielded any specific information for this molecule.
While extensive data exists for the parent compound, 2-phenylacetamide (B93265) , and other related derivatives, the introduction of the cyclohexenyl moiety creates a unique chemical entity with distinct physicochemical properties. These properties would significantly influence its behavior in chromatographic systems and its spectral characteristics. Therefore, data from related compounds cannot be extrapolated to accurately describe this compound.
The development of analytical methods for a novel compound would typically involve the following:
Chromatographic Techniques: Method development for HPLC and HPTLC would require systematic screening of stationary phases (e.g., C18, phenyl-hexyl), mobile phase compositions (e.g., varying ratios of acetonitrile (B52724) and water with modifiers like formic acid or ammonium (B1175870) acetate), flow rates, and detection wavelengths to achieve adequate separation, resolution, and quantification.
Spectroscopic Characterization:
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be essential for elucidating the precise molecular structure. This would involve assigning chemical shifts and coupling constants to each proton and carbon atom in the molecule, confirming the connectivity of the phenyl, acetamide, and cyclohexenyl groups.
IR Spectroscopy: An IR spectrum would identify the characteristic functional groups present, such as the N-H and C=O stretches of the amide group, C-H stretches of the aromatic and aliphatic portions, and the C=C stretch of the cyclohexenyl ring.
Mass Spectrometry: MS and High-Resolution Mass Spectrometry (HRMS) would confirm the molecular weight and elemental composition of the compound. Fragmentation analysis would provide further structural information by identifying characteristic fragment ions.
Without a primary scientific publication detailing the synthesis and subsequent analytical characterization of this compound, the generation of a scientifically accurate and detailed article as per the requested outline is not possible. The creation of such an article would require access to novel research data that is not currently in the public domain.
Development and Validation of Analytical Methodologies for 2 Cyclohexen 1 Yl 2 Phenylacetamide
Advanced Characterization for Solid-State Forms
The characterization of solid-state forms is a critical step in pharmaceutical development and materials science. It involves identifying the crystalline and amorphous forms of a substance and understanding their physical and chemical properties.
X-ray Diffraction (XRD) for Crystalline Structure Elucidation
X-ray Diffraction is a primary technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, researchers can determine parameters such as the crystal system, space group, and unit-cell dimensions. This information provides a detailed three-dimensional map of the molecule's arrangement in the solid state. However, no published XRD studies or crystallographic data for 2-(Cyclohexen-1-yl)-2-phenylacetamide were found during the literature search. Therefore, no data on its crystal structure, such as lattice parameters or diffraction patterns, can be provided.
Differential Scanning Calorimetry (DSC) for Thermal Behavior
Differential Scanning Calorimetry is a thermal analysis technique used to study how a material's physical properties change with temperature. It measures the difference in heat flow required to increase the temperature of a sample and a reference. DSC can identify thermal events like melting, crystallization, and glass transitions. This information is vital for understanding a compound's thermal stability and polymorphism. Despite a thorough search, no DSC thermograms or specific data regarding the melting point, enthalpy of fusion, or other thermal transitions for this compound are available in the public domain.
Due to the lack of specific research findings for this compound, the creation of detailed data tables and an in-depth analysis as per the requested structure is not possible at this time. Further empirical research is required to establish the analytical methodologies and characterize the solid-state properties of this compound.
Polymorphism and Solid State Chemistry of 2 Cyclohexen 1 Yl 2 Phenylacetamide Derivatives
Identification and Characterization of Polymorphic Forms
The identification and characterization of polymorphs are crucial steps in pharmaceutical development. Different polymorphic forms of a drug can have different solubilities, dissolution rates, stability, and bioavailability. jocpr.com The failure to identify and control the polymorphic form of a drug substance can have significant consequences for its therapeutic efficacy and safety.
Various analytical techniques are employed to identify and characterize polymorphs. These methods provide information about the crystal structure, thermal properties, and spectroscopic behavior of the different solid forms.
Commonly Used Analytical Techniques for Polymorph Characterization:
| Technique | Information Provided |
| X-ray Powder Diffraction (XRPD) | Provides a unique fingerprint for each crystalline form based on the diffraction pattern of X-rays by the crystal lattice. |
| Single Crystal X-ray Diffraction | Determines the precise three-dimensional arrangement of atoms in a crystal, providing definitive proof of a new polymorphic form. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow to or from a sample as a function of temperature or time, allowing for the determination of melting points, transition temperatures, and enthalpies of fusion. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature, useful for identifying solvates and hydrates. |
| Infrared (IR) and Raman Spectroscopy | Provide information about the vibrational modes of the molecules, which can differ between polymorphs due to different intermolecular interactions. |
| Solid-State Nuclear Magnetic Resonance (ssNMR) | Provides information about the local environment of atomic nuclei in the solid state, which can distinguish between different crystal packing arrangements. |
While specific data for 2-(Cyclohexen-1-yl)-2-phenylacetamide is not available, the application of these techniques would be essential to determine if it exhibits polymorphism.
Crystal Engineering and Design of Solid-State Structures
Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. symbiosisonlinepublishing.com By controlling these interactions, it is possible to influence the crystal packing and, in turn, the physical properties of the solid.
The primary intermolecular interactions utilized in crystal engineering include:
Hydrogen Bonds: Strong, directional interactions that play a key role in determining the crystal structures of many organic molecules, particularly those containing amide groups like 2-(phenyl)acetamide derivatives. researchgate.net
π-π Stacking: Interactions between aromatic rings that can influence the arrangement of molecules in the crystal.
Through techniques such as co-crystallization, it is possible to modify the properties of a drug substance by incorporating a second molecule (a coformer) into the crystal lattice. jocpr.com This can lead to improved solubility, stability, and bioavailability. For instance, the formation of co-crystals of a poorly soluble drug with a highly soluble coformer can enhance the dissolution rate of the drug. symbiosisonlinepublishing.com
In the context of this compound derivatives, crystal engineering could be employed to:
Control the polymorphic form that crystallizes.
Improve aqueous solubility.
Enhance physical and chemical stability.
Modify mechanical properties for improved tablet manufacturing.
Impact of Polymorphism on Chemical Properties and Performance
The existence of different polymorphic forms can have a profound impact on the chemical and physical properties of a compound, which in turn affects its performance, particularly for pharmaceutical applications. nih.gov
Key Properties Affected by Polymorphism:
| Property | Impact of Different Polymorphic Forms |
| Solubility | Different polymorphs can have significantly different solubilities. Generally, the metastable form is more soluble than the stable form. nih.gov |
| Dissolution Rate | A higher solubility often leads to a faster dissolution rate, which can affect the bioavailability of a drug. jocpr.com |
| Bioavailability | Differences in solubility and dissolution rate can lead to variations in the rate and extent of drug absorption in the body, impacting therapeutic efficacy. nih.govjocpr.com |
| Stability | Metastable polymorphs are thermodynamically less stable and can convert to a more stable form over time, which can alter the properties of the drug product. symbiosisonlinepublishing.com |
| Melting Point | Each polymorph has a unique melting point. The most stable polymorph typically has the highest melting point. |
| Mechanical Properties | Properties such as hardness, tabletability, and flowability can vary between polymorphs, affecting the manufacturing process of solid dosage forms. |
The selection of the most suitable and stable polymorphic form is a critical decision in drug development to ensure consistent product quality and therapeutic performance. symbiosisonlinepublishing.com For a compound like this compound, a thorough polymorphic screen would be necessary to identify all possible forms and select the one with the most desirable properties for its intended application.
Future Research Directions and Potential Applications of the 2 Cyclohexen 1 Yl 2 Phenylacetamide Scaffold in Chemical Sciences
Design of Novel Chemical Probes and Reagents
The development of sophisticated chemical probes is essential for dissecting complex biological processes. These molecular tools enable researchers to study the function and localization of proteins and other biomolecules within their native cellular environment. medchemexpress.com The 2-(Cyclohexen-1-yl)-2-phenylacetamide scaffold offers a versatile platform for the design of such probes.
Future research could focus on modifying the scaffold to incorporate specific functionalities. For instance, the phenyl ring could be substituted with reporter groups such as fluorophores or biotin (B1667282) tags, allowing for the visualization and isolation of target proteins. Furthermore, the introduction of photoreactive groups could enable the creation of photo-affinity probes for irreversibly labeling binding partners.
The inherent chirality of the this compound core could also be exploited to develop probes with high stereospecificity, which is crucial for distinguishing between different enantiomeric forms of biological targets. The development of a library of such probes could significantly contribute to our understanding of cellular signaling pathways and disease mechanisms. medchemexpress.com
Table 1: Potential Modifications of the this compound Scaffold for Chemical Probe Development
| Modification Site | Functional Group | Application |
| Phenyl Ring | Fluorophore (e.g., Dansyl, NBD) | Fluorescence Microscopy |
| Phenyl Ring | Biotin | Affinity Purification |
| Cyclohexene (B86901) Ring | Photoreactive Group (e.g., Azide, Diazirine) | Photo-affinity Labeling |
| Acetamide (B32628) Nitrogen | Linker for Solid-Phase Synthesis | Combinatorial Library Development |
Development of Advanced Synthetic Strategies
While the synthesis of 2-phenylacetamide (B93265) derivatives is well-established, the specific incorporation of a cyclohexenyl moiety presents unique synthetic challenges and opportunities. nih.gov Future research in this area could focus on developing more efficient, stereoselective, and environmentally benign synthetic routes to access a diverse range of this compound analogues.
One promising approach would be the use of transition-metal catalysis to control the stereochemistry at the chiral center. For example, asymmetric hydrogenation or hydroarylation reactions could be employed to set the desired stereochemistry of the cyclohexene ring and the adjacent stereocenter. Furthermore, the development of multicomponent reactions, where three or more starting materials are combined in a single step, could provide a rapid and atom-economical route to complex derivatives of the scaffold.
The exploration of flow chemistry techniques for the synthesis of these compounds could also offer significant advantages in terms of scalability, safety, and reaction optimization. These advanced synthetic strategies would not only facilitate the production of existing derivatives but also open up new avenues for the creation of novel analogues with tailored properties. semanticscholar.org
Integration with Chemoinformatic and Machine Learning Approaches for Molecular Discovery
The integration of computational tools, such as chemoinformatics and machine learning, has revolutionized the field of drug discovery and materials science. mdpi.com These approaches can be powerfully applied to the this compound scaffold to accelerate the identification of new molecules with desired properties.
Chemoinformatic analysis of virtual libraries of this compound derivatives could be used to predict their physicochemical properties, such as solubility and membrane permeability, as well as their potential biological activities. mdpi.com Machine learning models, trained on existing data for related phenylacetamide compounds, could be developed to predict the activity of new analogues against specific biological targets. mdpi.commdpi.com
For instance, Quantitative Structure-Activity Relationship (QSAR) models could be built to correlate specific structural features of the scaffold with observed biological activity, guiding the design of more potent and selective compounds. mdpi.com Furthermore, machine learning algorithms could be used to analyze large datasets from high-throughput screening experiments to identify novel hits and to propose new synthetic targets. This synergy between computational and experimental approaches will be crucial for unlocking the full potential of the this compound scaffold in various areas of chemical science. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
